molecular formula C16H30O2 B594036 Palmitoleic Acid-d14 CAS No. 184708-66-5

Palmitoleic Acid-d14

Cat. No. B594036
M. Wt: 268.499
InChI Key: SECPZKHBENQXJG-QGQMVISYSA-N
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Description

Palmitoleic Acid-d14, also known as Palmitoleic Acid, is a common constituent of the triglycerides of human adipose tissue . It contains 14 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions . It is intended for use as an internal standard for the quantification of palmitoleic acid .


Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .


Molecular Structure Analysis

The molecular formula of Palmitoleic Acid-d14 is C16H30O2 . The molecular weight is 268.49 g/mol . The InChI is 1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 . The Canonical SMILES is CCCCCCC=CCCCCCCCC(=O)O and the Isomeric SMILES is [2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O .

Scientific Research Applications

  • Biosynthesis in Plants : Palmitoleic acid is enriched in developing cotton endosperms but not in mature seeds. This finding suggests potential applications in genetic modification for enriching ω-7 FAs in cotton seed oil, which has value in functional food products (Liu et al., 2019).

  • Metabolic Effects in Bovine Adipocytes : Supplementation of palmitoleic acid in bovine adipocytes showed a reduction in lipogenesis and desaturation, influencing key metabolic processes in these cells (Burns et al., 2012).

  • Health and Disease : Palmitoleic acid plays a significant role in metabolism, with potential beneficial effects on insulin resistance and diabetes, although its cardiovascular effects are mixed. It highlights the importance of dietary intake and supplementation of palmitoleic acid (Frigolet & Gutiérrez-Aguilar, 2017).

  • Nutritional Value in Macadamia Nuts : High levels of palmitoleic acid in macadamia nuts suggest its potential as a dietary agent. Understanding its biosynthetic pathway in macadamia plants can aid in enhancing its nutritional and commercial value (Hu et al., 2019).

  • Role in Enzyme Activity : Structural and functional analyses of human prostaglandin D synthase bound with fatty acid molecules, including palmitoleic acid, provide insights into its role in enzyme catalysis and potential implications in pain sensation and allergy regulation (Zhou et al., 2010).

  • Substrate Specificity in Neuronal Processes : Palmitoyl acyl transferases (PATs), which modify proteins with palmitate, exhibit distinct substrate specificity for neuronal proteins. This specificity can impact protein trafficking and function, relevant in studying neurological disorders like Huntington's disease (Huang et al., 2009).

  • Role in Human Metabolism and Disease : Studies on erythrocyte palmitoleic acid in humans show associations with adipokines, inflammatory markers, and metabolic syndrome, providing insight into its role in human metabolic health and disease (Zong et al., 2012).

properties

IUPAC Name

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-VXXNRCPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoleic Acid-d14

Citations

For This Compound
7
Citations
M Ludovici, N Kozul, S Materazzi, R Risoluti… - Scientific reports, 2018 - nature.com
… acid (MW 308.5), 5Z,8Z,11Z eicosatrienoic acid (MW 306.5), arachidonic acid (MW 304.5) and 5Z,8Z,11Z,14Z,17Z eicosapentaenoic acid (302.5) and palmitoleic acid D14 (d14-PoA, …
Number of citations: 45 www.nature.com
A Allalou, A Nalla, KJ Prentice, Y Liu, M Zhang… - Diabetes, 2016 - Am Diabetes Assoc
Gestational diabetes mellitus (GDM) affects 3–14% of pregnancies, with 20–50% of these women progressing to type 2 diabetes (T2D) within 5 years. This study sought to develop a …
Number of citations: 123 diabetesjournals.org
A Allalou, FF Dai - cyberleninka.org
Gestational diabetes (GDM) affects 3-14% of pregnancies, 20-50% of which progress to T2D within 5 years. This study sought to develop a metabolomics signature to predict the …
Number of citations: 0 cyberleninka.org
D Al Rijjal - 2022 - search.proquest.com
Cardiometabolic diseases, including cardiovascular disease and diabetes mellitus, are the leading causes of death worldwide. Omega-3 ethyl ester prescription drugs, Vascepa (96% …
Number of citations: 2 search.proquest.com
JG Bollinger - 2012 - search.proquest.com
Phospholipases A 2 are a family of enzymes that hydrolyze membrane glycerophospholipids to yield free fatty acids and lysophospholipids. Both products serve as precursors for an …
Number of citations: 2 search.proquest.com
JG Bollinger, G Rohan, M Sadilek, MH Gelb - faculty.washington.edu
1 Methods Paper Liquid Chromatography/Electrospray Mass Spectrometric Detection of Fatty Acid by Charge Reversal Derivatization Page 1 1 Methods Paper Liquid Chromatography/…
Number of citations: 2 faculty.washington.edu
若林雅人 - 2018 - eprints.lib.hokudai.ac.jp
IMQ imiquimod LC liquid chromatography LOX lipoxygenase LPS lipopolysaccharide MS mass spectrometry ND Normal diet NF-κB nuclear factor-κB OS Olmsted syndrome PASI …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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